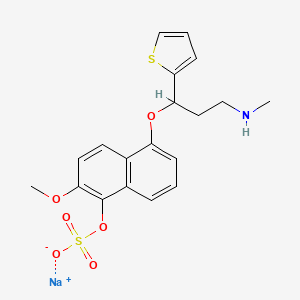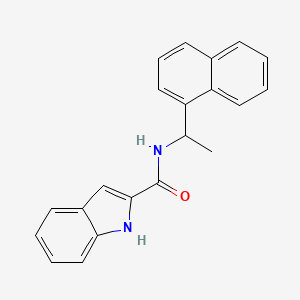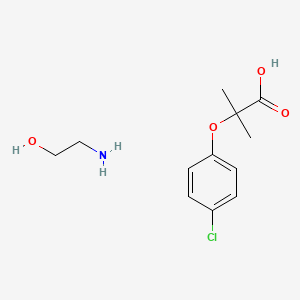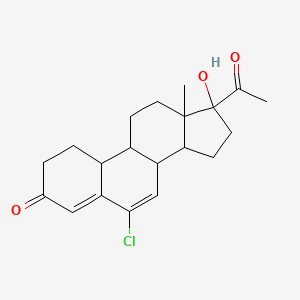
19-Norpregna-4,6-diene-3,20-dione,6-chloro-17-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Norpregna-4,6-dieno-3,20-diona, 6-cloro-17-hidroxi- es un compuesto esteroideo sintético. Es conocido por sus potentes actividades biológicas y se utiliza en diversas investigaciones científicas y aplicaciones industriales. Este compuesto forma parte de la clase más amplia de los esteroides, que son compuestos orgánicos con cuatro anillos dispuestos en una configuración molecular específica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 19-Norpregna-4,6-dieno-3,20-diona, 6-cloro-17-hidroxi- generalmente implica varios pasos, comenzando con precursores esteroideos más simples. El proceso a menudo incluye cloración, hidroxilación y otras modificaciones del grupo funcional. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se controlan cuidadosamente para lograr el producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se amplía utilizando rutas sintéticas optimizadas. La producción a gran escala puede implicar reactores de flujo continuo y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y medidas estrictas de control de calidad son esenciales para mantener la coherencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
19-Norpregna-4,6-dieno-3,20-diona, 6-cloro-17-hidroxi- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno para formar óxidos.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son fundamentales para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
19-Norpregna-4,6-dieno-3,20-diona, 6-cloro-17-hidroxi- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de otros compuestos esteroideos complejos.
Biología: Estudiado por sus efectos en los procesos celulares y la regulación hormonal.
Medicina: Investigado para posibles usos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos a base de esteroides.
Mecanismo De Acción
El mecanismo de acción de 19-Norpregna-4,6-dieno-3,20-diona, 6-cloro-17-hidroxi- implica la unión a receptores específicos en el cuerpo, como los receptores de progesterona. Esta unión desencadena una cascada de eventos moleculares que regulan la expresión génica y las funciones celulares. Los efectos del compuesto están mediados a través de varias vías de señalización, incluidas las involucradas en la inflamación y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
Acetato de nomegestrol: Un progestágeno potente con características estructurales similares.
Pregn-4,20-dien-3,6-diona: Otro esteroide con actividades biológicas comparables.
Amadinona: Comparte similitudes estructurales y se utiliza en aplicaciones similares.
Singularidad
19-Norpregna-4,6-dieno-3,20-diona, 6-cloro-17-hidroxi- es único debido a sus patrones específicos de cloración e hidroxilación, que confieren propiedades biológicas distintas. Su unión selectiva a ciertos receptores y los efectos biológicos resultantes lo distinguen de otros compuestos similares.
Este artículo detallado proporciona una visión general completa de 19-Norpregna-4,6-dieno-3,20-diona, 6-cloro-17-hidroxi-, que abarca sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C20H25ClO3 |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
17-acetyl-6-chloro-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H25ClO3/c1-11(22)20(24)8-6-17-15-10-18(21)16-9-12(23)3-4-13(16)14(15)5-7-19(17,20)2/h9-10,13-15,17,24H,3-8H2,1-2H3 |
Clave InChI |
ANJGIFXUFSBZPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

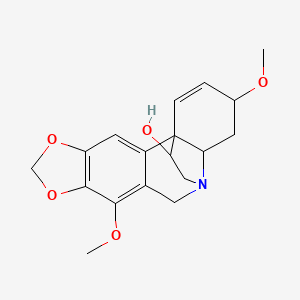
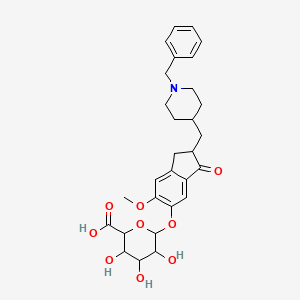

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
